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Compound of Interest

Compound Name: Benzene, 1-cyclopropyl-3-methyl-

CAS No.: 19714-73-9

Cat. No.: B179934

Get Quote

In the landscape of chemical research and development, it is not uncommon to encounter

compounds for which extensive, peer-reviewed data is not readily available in public

databases. 3-Cyclopropyltoluene, a substituted aromatic hydrocarbon, is one such molecule.

This guide has been meticulously crafted to provide a robust understanding of its

physicochemical properties. Where direct experimental data is unavailable, we will apply

established principles of physical organic chemistry to infer properties based on its structural

components: the toluene core and the cyclopropyl substituent. This approach, blending known

data with predictive insights, offers a scientifically grounded framework for researchers,

scientists, and drug development professionals to effectively handle and utilize this compound.

Molecular Structure and Core Physical Properties
The foundational step in characterizing any chemical entity is to understand its structure and

fundamental physical constants. 3-Cyclopropyltoluene, also known as m-cyclopropyltoluene,

possesses a toluene molecule substituted with a cyclopropyl group at the meta position.

Caption: Chemical structure of 3-cyclopropyltoluene.
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The presence of the strained cyclopropyl ring and the methyl group on the aromatic core

dictates its physical and chemical behavior.

Table 1: Core Physicochemical Properties of 3-Cyclopropyltoluene
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Property Value (Toluene)
Estimated Value (3-
Cyclopropyltoluene
)

Rationale for
Estimation

Molecular Formula C₇H₈ C₁₀H₁₂ Additive structure

Molecular Weight 92.14 g/mol 132.22 g/mol
Calculated from

molecular formula

Appearance Colorless liquid[1] Colorless liquid
Expected to be similar

to toluene

Odor
Aromatic, benzene-

like[1]
Aromatic

Expected to be similar

to toluene

Boiling Point 110.6 °C (231.1 °F)[1] ~180-190 °C

Increased molecular

weight and van der

Waals forces from the

cyclopropyl group will

raise the boiling point

significantly compared

to toluene.

Melting Point -95 °C (-139 °F)[1] Data not available

The disruption of

crystal packing by the

meta-substitution

might lead to a low

melting point, but this

is difficult to predict

accurately.

Density 0.867 g/cm³ at 20°C[1] ~0.90-0.92 g/cm³

The addition of a

compact cyclopropyl

group is expected to

increase the density

relative to toluene.

Solubility in Water 526 mg/L at 25°C[1] Low As a nonpolar

hydrocarbon, it is

expected to be

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Toluene
https://pubchem.ncbi.nlm.nih.gov/compound/Toluene
https://pubchem.ncbi.nlm.nih.gov/compound/Toluene
https://pubchem.ncbi.nlm.nih.gov/compound/Toluene
https://pubchem.ncbi.nlm.nih.gov/compound/Toluene
https://pubchem.ncbi.nlm.nih.gov/compound/Toluene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179934?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


sparingly soluble in

water.

logP (Octanol/Water) 2.73[1] ~3.5-4.0

The addition of a C₃H₄

fragment will

substantially increase

its lipophilicity.

Spectroscopic Profile: An Inferred Analysis
Spectroscopic analysis is critical for structure elucidation and confirmation. While a dedicated

spectral database for 3-cyclopropyltoluene is not readily available, we can predict its signature

spectra with a high degree of confidence based on well-established chemical shift and

absorption frequency data.[2][3]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each

type of proton.

Aromatic Protons (δ 6.9-7.2 ppm): Four protons on the aromatic ring will likely appear as

complex multiplets in this region. The substitution pattern breaks the symmetry seen in

toluene.[4][5]

Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group will appear as a singlet,

characteristic of benzylic protons.[5]

Cyclopropyl Methine Proton (δ ~1.8-2.0 ppm): The single proton on the cyclopropyl ring

attached to the aromatic ring will be a multiplet, shifted downfield due to the ring's influence.

Cyclopropyl Methylene Protons (δ ~0.6-1.0 ppm): The four protons of the two CH₂ groups in

the cyclopropyl ring will appear as complex multiplets in the characteristic upfield region for

strained rings.

¹³C NMR Spectroscopy
The carbon NMR will complement the proton NMR data for structural confirmation.
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Aromatic Carbons (δ ~120-145 ppm): Six signals are expected for the aromatic carbons, with

the substituted carbons (C-CH₃ and C-cyclopropyl) having distinct chemical shifts.

Methyl Carbon (δ ~21 ppm): A single signal for the methyl carbon.

Cyclopropyl Methine Carbon (δ ~15-20 ppm): The CH carbon of the cyclopropyl group.

Cyclopropyl Methylene Carbons (δ ~8-12 ppm): The two CH₂ carbons of the cyclopropyl

group.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the functional groups present.

~3100-3000 cm⁻¹: Aromatic C-H stretch.

~3000-2850 cm⁻¹: Aliphatic C-H stretch (methyl and cyclopropyl).

~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching bands.

~1020 cm⁻¹: A characteristic band for the cyclopropyl ring C-C skeletal vibration.

Mass Spectrometry
Molecular Ion (M⁺): A prominent peak is expected at m/z = 132.

Key Fragments: Common fragmentation pathways would include the loss of a methyl group

(M-15, m/z = 117) and potentially the loss of the cyclopropyl group (M-41, m/z = 91, the

tropylium ion, which is a very stable fragment for toluene derivatives).

Chemical Reactivity and Synthetic Utility
The reactivity of 3-cyclopropyltoluene is governed by the interplay between the aromatic ring,

the benzylic methyl group, and the cyclopropyl substituent.

Aromatic Ring Reactivity
The aromatic ring is susceptible to electrophilic aromatic substitution (e.g., nitration,

halogenation, Friedel-Crafts reactions). Both the methyl and cyclopropyl groups are ortho-,
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para-directing activators. The steric bulk of the cyclopropyl group may influence the

regioselectivity of incoming electrophiles.

3-Cyclopropyltoluene + E⁺
Arenium Ion Intermediate
(Carbocation stabilized

by resonance)

Electrophilic Attack Substituted Product + H⁺Deprotonation

Click to download full resolution via product page

Caption: General workflow for electrophilic aromatic substitution.

Cyclopropyl Ring Reactivity
The cyclopropyl group, despite its ring strain, is generally stable under many conditions.

However, it can undergo ring-opening reactions under harsh conditions such as catalytic

hydrogenation at high pressure or treatment with strong acids.[6][7] This reactivity can be

exploited for synthetic transformations. The strained C-C bonds of the cyclopropyl ring have a

higher degree of p-character, allowing for electronic interaction with the adjacent π-system of

the benzene ring.

Relevance in Drug Development
The cyclopropyl group is a valuable motif in medicinal chemistry, often used as a "bioisostere"

for a vinyl group or as a conformationally restricted linker. Its incorporation can improve

metabolic stability, binding affinity, and membrane permeability. Therefore, 3-cyclopropyltoluene

serves as a potential starting material or intermediate for the synthesis of novel pharmaceutical

candidates.[8]

Experimental Protocols for Property Determination
To ensure scientific integrity, the determination of physicochemical properties must follow

validated protocols.

Protocol: Boiling Point Determination (Thiele Tube
Method)
This micro-method is ideal for determining the boiling point with a small sample volume.[9][10]
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Objective: To accurately measure the boiling point of 3-cyclopropyltoluene.

Materials:

Thiele tube

High-boiling mineral oil

Thermometer (-10 to 250 °C)

Small test tube (e.g., 75x10 mm)

Capillary tube (sealed at one end)

Rubber band or wire for attachment

Bunsen burner or heating mantle

Sample of 3-cyclopropyltoluene (~0.5 mL)

Procedure:

Setup: Attach the small test tube containing ~0.5 mL of 3-cyclopropyltoluene to the

thermometer. The bottom of the test tube should be level with the thermometer bulb.

Capillary Insertion: Place the capillary tube (sealed end up) inside the test tube.

Immersion: Clamp the assembly in the Thiele tube filled with mineral oil, ensuring the oil level

is above the side arm. The sample should be fully immersed.

Heating: Gently heat the side arm of the Thiele tube. The convection currents of the oil will

ensure uniform heating.

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out.

As the boiling point is approached, a rapid and continuous stream of bubbles will emerge

from the capillary tube.
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Equilibrium: Remove the heat source when a steady stream of bubbles is observed. The

liquid will begin to cool.

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid

just begins to enter the capillary tube. At this point, the vapor pressure of the sample equals

the atmospheric pressure.[11]

Verification: Allow the apparatus to cool slightly and repeat the heating/cooling cycle to

obtain a consistent reading.

Boiling Point Determination Setup

Thiele Tube

Thermometer Assembly

Thiele Tube Body

Mineral Oil Bath

Side Arm for Heating

Thermometer

Rubber Band

Test Tube Sample Liquid Inverted Capillary Tube

Heat Source

Apply Gentle Heat

Click to download full resolution via product page

Caption: Diagram of the Thiele tube apparatus for boiling point determination.

Protocol: ¹H NMR Spectrum Acquisition
Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Materials:

NMR spectrometer (e.g., 400 MHz)
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NMR tube (5 mm)

Deuterated solvent (e.g., CDCl₃)

Tetramethylsilane (TMS) standard (often included in solvent)

Pasteur pipette

Sample of 3-cyclopropyltoluene

Procedure:

Sample Preparation: Dissolve 5-10 mg of 3-cyclopropyltoluene in approximately 0.6-0.7 mL

of deuterated chloroform (CDCl₃) directly in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in

the instrument's autosampler or manually lower it into the probe.

Spectrometer Setup: Lock the spectrometer onto the deuterium signal of the solvent. Shim

the magnetic field to achieve homogeneity.

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans,

90° pulse angle, appropriate spectral width and relaxation delay).

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction.

Analysis: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals

to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm

the structure.[12]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-cyclopropyltoluene is not widely available, its

handling precautions can be inferred from its structural similarity to toluene.[13][14]
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Flammability: The compound is expected to be a flammable liquid. Keep away from open

flames, sparks, and other sources of ignition. Use in a well-ventilated area or a fume hood.

Toxicity: Assumed to be harmful if inhaled or absorbed through the skin. Toluene is a known

neurotoxin and can cause irritation to the skin, eyes, and respiratory tract.[1] Appropriate

personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat,

must be worn.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated

for flammable liquids.

Disposal: Dispose of as hazardous organic waste in accordance with local, state, and federal

regulations.

Conclusion
3-Cyclopropyltoluene is an aromatic hydrocarbon with properties largely defined by its toluene

backbone and modified by the electronic and steric contributions of a cyclopropyl group. This

guide provides a comprehensive overview of its expected physicochemical characteristics,

spectroscopic signatures, and chemical reactivity. The included protocols offer a validated

framework for the experimental determination of its properties. By integrating predictive

chemical principles with standard laboratory practices, researchers can confidently and safely

incorporate this versatile building block into their synthetic and developmental workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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